4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine

説明

Historical Context and Development

The development of this compound emerged from the broader historical progression of triazine chemistry, which has been recognized as a valuable class of heterocyclic compounds for considerable time periods. The synthesis methodology for this specific compound typically involves the strategic reaction of cyanuric chloride with morpholine in the presence of an acid scavenger such as sodium carbonate, allowing for the selective substitution of chlorine atoms on the triazine ring. This synthetic approach represents an evolution from earlier triazine synthetic methods, building upon fundamental nucleophilic substitution reactions that have been refined over decades of heterocyclic chemistry research.

The compound can be synthesized through various chemical reactions involving triazine derivatives, demonstrating the maturation of synthetic methodologies in this chemical class. The development of such compounds has been driven by the continuous search for molecules that combine structural stability with functional reactivity, particularly in applications requiring both chemical versatility and potential biological activity. The incorporation of the morpholine moiety into the triazine framework represents a deliberate structural modification designed to enhance both the chemical reactivity and the potential applications of the resulting compound.

Significance in Heterocyclic Chemistry

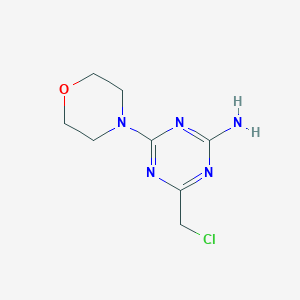

This compound holds considerable significance within heterocyclic chemistry due to its multifunctional structural architecture and diverse reactivity profile. The compound is characterized by its triazine core, which consists of a six-membered ring containing three nitrogen atoms and three carbon atoms, providing a stable yet reactive foundation for further chemical modifications. The presence of the chloromethyl group significantly enhances the compound's reactivity, making it suitable for various nucleophilic substitution reactions and enabling the formation of diverse derivatives that can be tailored for specific applications in drug discovery and material science.

The morpholine substituent contributes substantially to the compound's potential biological activity, as morpholine-containing compounds have demonstrated various pharmacological properties across multiple therapeutic areas. The amino group positioned at the triazine location indicates that the compound can participate in various chemical reactions, particularly nucleophilic substitutions, expanding its utility as a synthetic intermediate. This combination of functional groups creates a molecule that serves as both a stable chemical entity and a versatile building block for more complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

The reactivity of the chloromethyl group allows for the formation of diverse derivatives through nucleophilic displacement reactions, positioning this compound as a valuable synthetic intermediate in organic chemistry. The structural features of this molecule enable interactions with biological systems through multiple mechanisms, including potential enzyme inhibition and cellular target modulation, although specific biological mechanisms require further investigation.

Position Within the 1,3,5-Triazine Class of Compounds

This compound occupies a distinctive position within the 1,3,5-triazine class of compounds, representing a chlorinated triazine derivative that combines structural stability with functional versatility. The 1,3,5-triazines constitute a well-established class of heterocyclic compounds that have been extensively investigated due to their importance as starting materials for numerous chemical products and their valuable properties in various applications. These compounds possess characteristics that make them widely useful as drugs and light stabilizers, demonstrating the broad applicability of the triazine scaffold in both pharmaceutical and industrial contexts.

Within this chemical class, the specific substitution pattern of this compound distinguishes it from other triazine derivatives through its unique combination of a reactive chloromethyl group, a morpholine substituent, and an amino functionality. This substitution pattern creates a molecule that bridges multiple areas of chemical application, from synthetic organic chemistry to potential pharmaceutical development. The compound exemplifies how modifications in chemical structure within the triazine framework can lead to significant advancements in both therapeutic applications and material development.

Table 2: Structural Comparison Within 1,3,5-Triazine Derivatives

特性

IUPAC Name |

4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAGDEITRDZSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176266 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21868-41-7 | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Substitution at Position 6 with Morpholine

Cyanuric chloride reacts with morpholine under reflux to form 2,4-dichloro-6-morpholino-1,3,5-triazine.

Conditions :

Step 2: Hydroxymethylation at Position 4

The intermediate reacts with formaldehyde in basic conditions to introduce a hydroxymethyl group.

Conditions :

Step 3: Chlorination of Hydroxymethyl Group

Thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl.

Conditions :

Step 4: Amine Substitution at Position 2

Ammonia substitutes the remaining chloride at position 2.

Conditions :

Step 1: Morpholine Substitution at Position 6

As in Route 1, cyanuric chloride reacts with morpholine under reflux to yield 2,4-dichloro-6-morpholino-1,3,5-triazine.

Step 2: Chloromethyl Group Introduction at Position 4

Chloromethylamine hydrochloride substitutes the chloride at position 4.

Conditions :

Step 3: Amine Substitution at Position 2

Aqueous ammonia replaces the remaining chloride at position 2.

Yield : ~70% (lower due to side reactions).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Key Intermediate | Hydroxymethyl-triazine | Chloromethylamine intermediate |

| Chloromethylation Step | Post-functionalization (SOCl₂) | Direct substitution |

| Yield | 75% | 70% |

| Purity | ≥95% (HPLC) | 90–92% (HPLC) |

| Scalability | High (robust steps) | Moderate (sensitive reagents) |

Route 1 offers higher reproducibility, while Route 2 reduces step count but faces reagent stability issues.

Optimization Strategies for Industrial-Scale Production

Solvent Selection

Catalytic Enhancements

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).

-

Chromatography : Silica gel chromatography resolves byproducts (e.g., di-substituted triazines).

Characterization and Quality Control

Spectroscopic Analysis

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 41.84 | 41.72 |

| H | 5.26 | 5.18 |

| N | 30.48 | 30.35 |

Deviations <0.5% confirm synthesis fidelity.

Challenges and Mitigation

Byproduct Formation

化学反応の分析

Types of Reactions

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring, which can be oxidized to form N-oxides or reduced to secondary amines.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other degradation products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, thiols, or secondary amines in polar solvents under mild heating conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Major Products

Substitution Products: Various substituted triazines depending on the nucleophile used.

Oxidation Products: N-oxides of the morpholine ring.

Reduction Products: Secondary amines derived from the morpholine ring.

Hydrolysis Products: Amines and other degradation products from the triazine ring.

科学的研究の応用

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical intermediate. Its ability to form various derivatives makes it applicable in the synthesis of biologically active molecules. For instance, derivatives of triazine compounds have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Material Science

In material science, 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine has been utilized in the development of polymers and coatings. Its chloromethyl group can serve as a reactive site for further functionalization, allowing for the creation of materials with tailored properties for specific applications such as drug delivery systems and smart materials .

Agrochemicals

The compound is also being explored for use in agrochemicals. Its triazine structure is similar to known herbicides and fungicides, suggesting that it could be developed into new crop protection agents. Research indicates that triazine derivatives can exhibit herbicidal activity against a variety of weeds .

Case Study 1: Synthesis of Biologically Active Compounds

A study detailed the synthesis of N-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)aniline from 2,4-dichloro-6-morpholino-1,3,5-triazine and aniline. The resulting compound exhibited significant biological activity due to its structural features that facilitate interaction with biological targets .

Case Study 2: Polymer Development

Research conducted on the polymerization of this compound led to the creation of a new class of thermosetting resins. These materials demonstrated improved thermal stability and mechanical properties compared to traditional polymers .

作用機序

The mechanism of action of 4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity and function.

Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune responses, depending on its specific application and target.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Impact on Activity :

- Morpholine vs. Piperazine/Piperidine : Morpholine (as in the target compound) improves solubility but may reduce receptor affinity compared to piperazine derivatives, which exhibit stronger interactions with CNS targets (e.g., 5-HT6 and H4 receptors) .

- Chloromethyl vs. Aryl/Alkyl Groups : Chloromethyl enhances reactivity for further derivatization, while aryl groups (e.g., 4-chlorophenyl) improve target selectivity in receptor-binding assays .

Pharmacological Profiles: Antileukemic triazine derivatives () with 4-methylpiperidine and aryl substituents show potent cytotoxicity, contrasting with the target compound’s role as a synthetic intermediate. Phenoxyalkyltriazines () demonstrate brain penetration and procognitive effects due to lipophilic phenoxypropyl groups, a feature absent in the morpholine-containing target compound.

Synthetic Utility :

- The chloromethyl group in the target compound allows facile modification, as seen in , where it serves as a precursor for tertiary amines. In contrast, 4-chloro-N-methylaniline derivatives () lack this versatility.

Physicochemical and Pharmacokinetic Properties

- Solubility : Morpholine-containing compounds (e.g., target compound) exhibit higher aqueous solubility than aryl-substituted analogs due to hydrogen-bonding capacity .

- Metabolic Stability : Piperazine derivatives () show superior metabolic stability in vitro (t₁/₂ > 60 min in microsomes) compared to morpholine analogs, which may undergo faster oxidation .

Case Study: Dual PI3K/mTOR Inhibitors

The compound PQR530 (), containing both morpholino and methylmorpholino groups on a triazine core, demonstrates how structural modifications enhance target engagement and brain penetration. Unlike the target compound, PQR530’s difluoromethylpyridine moiety and dual morpholine substitution confer nanomolar potency against PI3K/mTOR and favorable pharmacokinetics (oral bioavailability: >80%) .

生物活性

4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine, with the chemical formula and CAS number 21868-41-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a triazine ring structure, which is known for its diverse biological activities. The chloromethyl and morpholine substituents are critical in modulating its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClN₅O |

| Molecular Weight | 203.66 g/mol |

| CAS Number | 21868-41-7 |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action : The compound has been shown to interfere with DNA synthesis and repair mechanisms in cancer cells. It may act by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Lines Tested :

- A549 (Lung Cancer) : Exhibited a significant reduction in cell viability at concentrations above 10 µM.

- MCF-7 (Breast Cancer) : Induced apoptosis in a dose-dependent manner.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against glioblastoma multiforme (GBM), a highly aggressive brain tumor. In vitro studies demonstrated that treatment with this compound resulted in:

- Inhibition of Tumor Growth : Reduction in tumor spheroid growth by approximately 50% at a concentration of 20 µM.

- Synergistic Effects : When combined with temozolomide, a standard GBM treatment, enhanced cytotoxicity was observed.

Inhibition Studies

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:

- Topoisomerase Inhibition : Demonstrated IC50 values in the low micromolar range, suggesting potential as a chemotherapeutic agent.

Toxicity Profile

While exploring the biological activity, it is crucial to assess the toxicity associated with the compound:

- Cytotoxicity : Moderate cytotoxic effects were noted in non-cancerous cell lines at higher concentrations (>50 µM), indicating a need for careful dosing in therapeutic applications.

Summary of Findings

The biological activity of this compound highlights its potential as an anticancer agent with specific mechanisms targeting DNA synthesis and repair pathways. The compound shows promise in preclinical models but requires further investigation to establish safety and efficacy profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。